
SR-3306
概要
説明
SR-3306は、c-Jun N末端キナーゼ(JNK)の選択的、強力で、脳透過性の高い阻害剤です。 これらのキナーゼは、ミトゲン活性化タンパク質キナーゼ(MAPK)ファミリーの一部であり、炎症、アポトーシス、神経変性などのさまざまな細胞プロセスにおいて重要な役割を果たしています 。 This compoundは、神経細胞の保護と神経変性の軽減に有望な結果を示しており、特にパーキンソン病などの神経変性疾患の文脈において、科学研究において貴重な化合物となっています .
科学的研究の応用
Chemical Structure and Synthesis
The compound features a pyrimidine moiety , a triazole ring , and a morpholine group , which contribute to its unique properties and biological interactions. The molecular formula is with a molecular weight of approximately . The synthesis typically involves multi-step organic synthesis techniques, which may include the coupling of various precursors to form the desired structure .
Oncology Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of protein kinases involved in cancer cell proliferation and survival pathways. It has been shown to interfere with specific signaling pathways critical for cancer growth, making it a candidate for further studies in cancer therapeutics .
Antimicrobial and Anti-inflammatory Potential
In addition to its oncological applications, N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine may also possess antimicrobial and anti-inflammatory properties due to its diverse structural characteristics. This broad spectrum of activity opens avenues for research into other therapeutic areas beyond oncology .
In Vitro Studies
Several studies have explored the efficacy of this compound against various cancer cell lines. For instance, it has been tested against acute myeloid leukemia cell lines (MV4-11), demonstrating significant cytotoxic effects at specific concentrations .
Drug Development Insights
The compound has been evaluated under protocols established by the National Cancer Institute (NCI), where it exhibited promising antimitotic activity against human tumor cells. The results indicated mean GI50/TGI values that suggest its potential as a lead compound for further drug development .
Data Table: Summary of Biological Activities
Activity Type | Details |
---|---|
Primary Application | Oncology (protein kinase inhibition) |
Additional Uses | Potential antimicrobial and anti-inflammatory applications |
Mechanism | Inhibition of specific signaling pathways via protein kinase interaction |
Tested Cell Lines | MV4-11 (acute myeloid leukemia), other human tumor cells |
NCI Evaluation | Promising antimitotic activity with specific GI50/TGI values |
作用機序
SR-3306は、c-Jun N末端キナーゼ(JNK1、JNK2、JNK3)の活性を選択的に阻害することにより、その効果を発揮します。これらのキナーゼは、c-Junや活性化転写因子2(ATF-2)などの転写因子を含む、さまざまな基質のリン酸化に関与しています。 This compoundは、JNKを阻害することにより、これらの基質のリン酸化を阻止し、それにより遺伝子発現とストレスに対する細胞応答を調節します .
類似の化合物との比較
類似の化合物
SP600125: This compoundと比較して、より幅広い活性範囲を持ちますが、選択性が低い別のJNK阻害剤です.
SR11935: JNKに対する阻害効果はthis compoundに似ていますが、薬物動態特性が異なります.
JNK阻害剤VIII: 化学構造と作用機序が異なる、強力なJNK阻害剤です.
This compoundの独自性
This compoundは、JNKに対する高い選択性、血液脳関門を透過する能力、および強力な神経保護効果により際立っています。 これらの特性により、神経変性疾患や中枢神経系の病気の研究に特に価値があります .
生化学分析
Biochemical Properties
SR-3306 plays a crucial role in biochemical reactions by inhibiting the activity of JNK enzymes. It interacts specifically with JNK1, JNK2, and JNK3, exhibiting IC50 values of 67 nM, 283 nM, and 159 nM, respectively . The compound inhibits the phosphorylation of c-Jun, a downstream target of JNK, thereby modulating various cellular processes. This compound also demonstrates minimal activity toward a panel of over 300 kinases, including p38, indicating its high selectivity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In INS-1 β-pancreatic cells, this compound inhibits c-Jun phosphorylation, reducing the cellular stress response induced by streptozotocin . In dopaminergic neurons, this compound protects against cell death induced by neurotoxins such as MPTP and 6-OHDA, highlighting its neuroprotective properties . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating JNK activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of JNK enzymes, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of c-Jun and other downstream targets, leading to reduced cellular stress responses and apoptosis . This compound’s high selectivity for JNK1, JNK2, and JNK3 ensures targeted modulation of these pathways without affecting other kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. In vitro studies have shown that this compound maintains its inhibitory effects on JNK activity for extended periods, with minimal degradation . In vivo studies in animal models have also indicated long-term neuroprotective effects, with significant reductions in dopaminergic neuron loss observed over a 14-day treatment period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 10 mg/kg/day administered subcutaneously for 14 days, this compound significantly increases the number of tyrosine hydroxylase immunoreactive neurons in the substantia nigra pars compacta and reduces the loss of dopaminergic terminals in the striatum . Higher doses have been associated with increased neuroprotection, while excessive doses may lead to adverse effects such as reduced motor function .
Metabolic Pathways
This compound is involved in metabolic pathways related to JNK signaling. By inhibiting JNK activity, this compound modulates the phosphorylation of c-Jun and other downstream targets, affecting metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of neuroprotection and anti-inflammatory responses.
Transport and Distribution
This compound is a cell-permeable compound that can cross the blood-brain barrier, allowing it to exert its effects within the central nervous system . The compound is distributed within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation in target areas . This distribution is crucial for its neuroprotective and anti-inflammatory properties.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria, where it interacts with JNK enzymes and inhibits their activity . This localization is essential for its function, as it allows this compound to modulate JNK signaling pathways and protect against cellular stress and apoptosis. The compound’s ability to target specific subcellular compartments enhances its therapeutic potential.
準備方法
合成ルートと反応条件
SR-3306の合成は、主要な中間体の調製から始まる、複数の段階を伴います反応条件には、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法
This compoundの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、効率性、費用対効果、および環境への配慮を重視して最適化されています。 連続フロー化学や自動合成などの技術が、生産速度と一貫性の向上に役立つ場合があります .
化学反応の分析
反応の種類
SR-3306は、主に置換反応を受けます。ここで、特定の官能基が導入または修飾され、JNKに対する阻害活性が強化されます。 実験条件によっては、酸化反応や還元反応にも参加する可能性があります .
一般的な試薬と条件
This compoundの合成と修飾に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、炭素担持パラジウムなどの触媒、過酸化水素などの酸化剤が含まれます。 反応は通常、制御された温度と不活性雰囲気下で行われ、望ましくない副反応を防ぎます .
生成される主な生成物
This compoundを含む反応から生成される主な生成物は、そのさまざまなアナログと誘導体であり、生物活性と選択性について試験されます。 これらの生成物は、構造活性相関を理解し、化合物の治療的可能性を最適化するために不可欠です .
科学研究への応用
This compoundは、科学研究に幅広い応用があります。
神経保護: This compoundは、パーキンソン病モデルにおいて、ドーパミン作動性神経細胞を保護し、神経変性を軽減し、運動機能を改善することが示されています.
炎症: This compoundは、JNKを阻害することにより、炎症反応を調節することができ、炎症性疾患の治療のための潜在的な候補となっています.
がん研究: JNKは、細胞増殖とアポトーシスに関与しており、this compoundのJNKに対する阻害効果は、がん研究において貴重なツールとなっています.
代謝性疾患: This compoundは、代謝経路への影響、特に動物モデルにおける食物摂取量と体重を減らす可能性について研究されています.
類似化合物との比較
Similar Compounds
SP600125: Another JNK inhibitor with a broader spectrum of activity but less selectivity compared to SR-3306.
JNK Inhibitor VIII: A potent JNK inhibitor with a different chemical structure and mechanism of action.
Uniqueness of this compound
This compound stands out due to its high selectivity for JNK, its ability to penetrate the blood-brain barrier, and its potent neuroprotective effects. These properties make it particularly valuable in research focused on neurodegenerative diseases and central nervous system disorders .
生物活性
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine is a synthetic organic compound with notable biological activity, particularly in oncology. Its complex structure includes a pyrimidine moiety, a triazole ring, and a morpholine group, which contribute to its interactions with various biological targets.
Structural Characteristics
The molecular formula of this compound is C28H26N8O, indicating a rich nitrogen content that is often associated with biological activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Research has identified that this compound primarily acts as a kinase inhibitor , interfering with signaling pathways crucial for cancer cell proliferation and survival. The specific kinases targeted include those involved in the PI3K/AKT and MAPK pathways, which are often dysregulated in cancerous cells.
Biological Activity Overview
The biological activities of N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine can be summarized as follows:
Activity | Description |
---|---|
Anticancer | Inhibits cancer cell proliferation by targeting specific kinases. |
Anti-inflammatory | Potential applications in reducing inflammation due to its structural features. |
Antimicrobial | Exhibits activity against various microbial strains based on preliminary studies. |
Case Studies and Research Findings
-
Anticancer Efficacy :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Studies :
-
Binding Affinity :
- Interaction studies utilizing surface plasmon resonance (SPR) indicated strong binding affinities between the compound and its kinase targets, which are essential for understanding its pharmacodynamics .
Comparative Analysis with Similar Compounds
The following table compares N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(3-Morpholin-4-ylphenyl)-6-(3-pyridinyloxy)-1H-pyrimidine | Morpholine group, pyrimidine core | Anticancer activity |
N-(4-Methylpiperazin-1-yl)-5-(pyridin-3-yloxy)-pyrimidin | Piperazine instead of morpholine | Kinase inhibition |
6-Methylpyridin-3-yloxy-pyrimidin derivatives | Similar pyridine and pyrimidine structures | Various biological activities |
特性
IUPAC Name |
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXVKKPYBGIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SR-3306?
A1: this compound is a selective inhibitor of c-Jun N-terminal kinases (JNKs) [, , ]. JNKs are a family of stress-activated kinases that play a role in apoptosis (programmed cell death) and inflammation. By inhibiting JNKs, this compound is believed to exert neuroprotective effects, particularly in models of Parkinson's disease and ischemia/reperfusion injury.
Q2: What evidence suggests that this compound can cross the blood-brain barrier?
A2: A study investigating the effects of this compound in a rat model of Parkinson's disease found that administration of the compound resulted in steady-state brain levels of 347 nM after 14 days of treatment []. This concentration was approximately two-fold higher than the cell-based IC50 for this compound, indicating that it can effectively reach the brain at therapeutically relevant levels.
Q3: How does this compound compare to other JNK inhibitors in terms of selectivity?
A3: While the provided abstracts don't offer detailed comparisons with other specific JNK inhibitors, they highlight this compound's selectivity for JNKs over other kinases like p38 [, ]. Notably, research efforts have focused on developing this compound and similar compounds with increased selectivity for the JNK2/3 isoforms, which are particularly implicated in neuronal cell death [].
Q4: What preclinical evidence supports the potential therapeutic use of this compound?
A4: Preclinical studies in animal models have shown promising results:
- Parkinson's Disease Model: In a rat model of Parkinson's disease, this compound significantly reduced the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum []. This protection translated into improved behavioral outcomes, as evidenced by reduced d-amphetamine-induced circling.
- Ischemia/Reperfusion Injury Model: In a rat model of ischemia/reperfusion injury, this compound reduced infarct volume and decreased markers of cardiac damage []. It also reduced the number of TUNEL-positive nuclei in the heart, indicating a reduction in cell death.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。